Product packaging for 3'-Methyl-3-(3-methylphenyl)propiophenone(Cat. No.:CAS No. 898790-33-5)

3'-Methyl-3-(3-methylphenyl)propiophenone

Cat. No.: B3022283
CAS No.: 898790-33-5
M. Wt: 238.32 g/mol
InChI Key: ZWHNVGZNCZXIPT-UHFFFAOYSA-N
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Description

Diarylated propiophenones represent a class of organic compounds characterized by a three-carbon propiophenone (B1677668) backbone with two aryl (aromatic ring) substituents. Their utility in synthetic chemistry is a subject of ongoing investigation, stemming from the versatility of the core propiophenone structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O B3022283 3'-Methyl-3-(3-methylphenyl)propiophenone CAS No. 898790-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNVGZNCZXIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644056
Record name 1,3-Bis(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-33-5
Record name 1,3-Bis(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 3 3 Methylphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy for Aromatic and Aliphatic Proton Environments

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum of 3'-Methyl-3-(3-methylphenyl)propiophenone is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons.

The two aromatic rings are not equivalent, leading to complex splitting patterns. The protons on the 3-methylphenyl ring attached to the carbonyl group will show signals in the aromatic region, typically between 7.0 and 8.0 ppm. Similarly, the protons on the second 3-methylphenyl ring will also resonate in this region. The presence of the methyl groups on each ring will influence the chemical shifts of the nearby aromatic protons.

The aliphatic protons of the propane (B168953) chain will appear at higher field (lower ppm values). The two methylene (B1212753) groups (-CH2-) adjacent to the carbonyl group and the aromatic ring will likely appear as triplets, due to coupling with each other. The two methyl groups attached to the aromatic rings will each produce a singlet in the region of 2.3-2.5 ppm.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H7.0 - 7.8Multiplet
-CH2- (adjacent to C=O)~3.2Triplet
-CH2- (adjacent to Ar)~3.0Triplet
Ar-CH3~2.4Singlet
Ar-CH3~2.3Singlet

Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis and Quaternary Carbons

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) is characteristically deshielded and will appear at a low field, typically in the range of 195-200 ppm. The aromatic carbons will produce a series of signals between 120 and 140 ppm. The presence of the methyl substituents will create distinct chemical shifts for the ipso, ortho, meta, and para carbons of the phenyl rings. The quaternary carbons, those without any attached protons, will generally show weaker signals.

The aliphatic carbons of the propane chain will resonate at a much higher field. The methylene carbons (-CH2-) are expected in the 30-50 ppm range, while the methyl carbons (Ar-CH3) will appear at approximately 20-22 ppm.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~199
Aromatic C (quaternary)137 - 139
Aromatic C-H125 - 135
-CH2- (adjacent to C=O)~45
-CH2- (adjacent to Ar)~35
Ar-CH3~21

Note: This is a predicted spectrum. Actual chemical shifts may vary.

Multidimensional NMR Techniques for Connectivity and Spatial Relationships

To definitively assign the ¹H and ¹³C signals and to understand the connectivity and spatial arrangement of the atoms, multidimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene protons in the propane chain, confirming their connectivity. It would also show correlations between neighboring protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the aliphatic chain and the aromatic rings, as well as the position of the carbonyl group and the methyl substituents. For instance, correlations would be expected between the methylene protons and the quaternary carbons of the aromatic rings.

Together, these multidimensional NMR experiments provide a detailed and unambiguous picture of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a very high degree of accuracy. This allows for the unambiguous determination of the elemental formula of this compound, which is C17H18O. The calculated exact mass for this formula is 238.1358 g/mol . HRMS can distinguish this compound from other isomers with the same nominal mass but different elemental compositions.

Molecular Formula and Exact Mass

Molecular FormulaCalculated Exact Mass (m/z)
C17H18O238.1358

GC-MS for Volatile Derivative Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing volatile compounds and assessing the purity of a sample. innovatechlabs.com

In a GC-MS analysis of this compound, the compound would first be vaporized and separated from any impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum will show the molecular ion peak (M+) at m/z = 238, confirming the molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for ketones involve cleavage alpha to the carbonyl group. For this molecule, likely fragment ions would include the tropylium (B1234903) ion at m/z = 91 (from the methylphenyl group) and acylium ions resulting from cleavage of the C-C bonds adjacent to the carbonyl group.

Predicted Major Mass Fragments

m/zPredicted Fragment Ion
238[M]+ (Molecular Ion)
119[C8H7O]+
105[C7H5O]+
91[C7H7]+ (Tropylium ion)

GC-MS is also a powerful tool for purity assessment. innovatechlabs.com The gas chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The relative area of these peaks can be used to estimate the purity of the sample.

Elucidation of Characteristic Fragmentation Patterns for Substituted Propiophenones

The analysis of the mass spectrum of this compound, and substituted propiophenones in general, provides significant insight into their molecular structure through characteristic fragmentation pathways. The stability of the aromatic rings and the presence of the carbonyl group are the dominant factors governing the fragmentation process upon electron ionization. whitman.edu

The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, two principal α-cleavage pathways are predicted. The most favorable cleavage results in the loss of the 1-(3-methylphenyl)ethyl radical, leading to the formation of the highly stable 3-methylbenzoyl cation. This acylium ion is resonance-stabilized and typically results in a prominent, often the base, peak in the mass spectrum.

A second, less predominant α-cleavage involves the loss of the 3-methylphenyl group to form a different acylium ion. Furthermore, aromatic compounds characteristically produce a strong molecular ion peak due to the stability of the ring system. whitman.edu Fragments corresponding to the tolyl group ([C₇H₇]⁺) and the phenyl cation derived from the 3-methylbenzoyl fragment are also expected.

Another significant fragmentation pathway for ketones containing γ-hydrogens is the McLafferty rearrangement. whitman.eduslideshare.net In this intramolecular hydrogen transfer, a γ-hydrogen is transferred to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-bond. This process results in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation. For this compound, this rearrangement would lead to the expulsion of 1-(3-methylphenyl)ethene and the formation of the radical cation of 1-(3-methylphenyl)ethen-1-ol.

The predicted fragmentation patterns are detailed in the table below.

m/z ValueProposed Fragment IonStructure of FragmentFragmentation Pathway
254Molecular Ion [M]⁺[C₁₇H₁₈O]⁺Parent Molecule
1193-Methylbenzoyl cation[CH₃C₆H₄CO]⁺α-cleavage (loss of C₉H₁₁ radical)
91Tolyl cation / Tropylium ion[C₇H₇]⁺Subsequent fragmentation of the 3-methylbenzoyl or 3-methylphenylpropyl fragments
1341-(3-methylphenyl)ethen-1-ol radical cation[C₉H₁₀O]⁺McLafferty Rearrangement

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Aryl Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by absorptions arising from its carbonyl group and two substituted aryl rings.

Carbonyl Group (C=O): The carbonyl stretching vibration is one of the most distinct and intense absorptions in an IR spectrum. spectroscopyonline.com For aromatic ketones, this peak typically appears in the range of 1685–1660 cm⁻¹. The conjugation of the carbonyl group with the 3-methylphenyl ring in the target molecule is expected to lower the frequency compared to a saturated aliphatic ketone (typically ~1715 cm⁻¹). spectroscopyonline.comlibretexts.org This intense, sharp peak is a key diagnostic feature for the propiophenone (B1677668) structure.

Aryl Functional Groups: The presence of the two methyl-substituted benzene (B151609) rings gives rise to several characteristic bands.

Aromatic C-H Stretching: These vibrations cause sharp, medium-intensity peaks to appear above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The stretching vibrations within the benzene rings result in a series of absorptions of varying intensity in the 1625–1450 cm⁻¹ region. libretexts.org

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are found in the 900–675 cm⁻¹ region and are highly characteristic of the substitution pattern on the aromatic ring. uobabylon.edu.iq For the 1,3-disubstituted (meta) rings in the molecule, strong absorptions are expected around 800-750 cm⁻¹ and 725-680 cm⁻¹.

Aliphatic C-H Bonds: The methylene (-CH₂-) and methyl (-CH₃) groups of the molecule will produce C-H stretching vibrations in the 3000–2850 cm⁻¹ range and bending vibrations between 1470–1350 cm⁻¹. libretexts.org

The expected FT-IR absorption bands are summarized in the following table.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100–3000C-H StretchAromatic (Aryl)Medium
3000–2850C-H StretchAliphatic (CH₃, CH₂)Medium-Strong
~1685C=O StretchAryl KetoneStrong, Sharp
1625–1450C=C StretchAromatic RingMedium-Weak
1470–1350C-H BendAliphatic (CH₃, CH₂)Medium
800–680C-H Out-of-Plane BendMeta-disubstituted ArylStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. uobabylon.edu.iqyoutube.com A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. In this compound, the primary chromophore is the 3-methylbenzoyl system, where the carbonyl group is conjugated with the aromatic ring. msu.edu

The electronic spectrum of such aromatic ketones is typically characterized by two main absorption bands:

π → π Transition:* This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like acetophenone (B1666503), this band (often called the K-band) appears around 240-250 nm. science-softcon.de

n → π Transition:* This is a lower-intensity absorption corresponding to the transition of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This band (R-band) appears at longer wavelengths, typically in the 280-320 nm range for aromatic ketones. uobabylon.edu.iq

The predicted UV-Vis absorption data is presented in the table below.

Predicted λmax (nm)Electronic TransitionChromophoreExpected Molar Absorptivity (ε)
~250π → π3-Methylbenzoyl groupHigh (~10,000–15,000 L mol⁻¹ cm⁻¹)
~320n → πCarbonyl groupLow (~50–100 L mol⁻¹ cm⁻¹)

Reactivity and Mechanistic Studies of 3 Methyl 3 3 Methylphenyl Propiophenone

Transformations at the Carbonyl and Alkyl Chains

The presence of the carbonyl group and the adjacent methylene (B1212753) and methine protons (α and β to the carbonyl, respectively) are primary sites for chemical reactions, including reductions, oxidations, and functionalizations.

The carbonyl group of an aromatic ketone is readily reduced to either a secondary alcohol or completely deoxygenated to a methylene group (an alkane), depending on the reagents and reaction conditions employed.

Reduction to Secondary Alcohols: This transformation is typically achieved using hydride-based reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. These reactions are generally high-yielding and form 1-(3-methylphenyl)-1-phenylpropan-1-ol.

Reduction to Alkanes (Deoxygenation): Complete removal of the carbonyl oxygen to form an alkane requires more forceful conditions. The two classical methods for this are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures). The Clemmensen reduction is suitable for substrates stable to strong acid, while the Wolff-Kishner is used for those stable to strong base.

Reaction TypeTypical ReagentsProductGeneral Conditions
Reduction to AlcoholSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Secondary AlcoholProtic or aprotic solvents (e.g., ethanol (B145695), THF), typically at room temperature.
Clemmensen ReductionZinc amalgam (Zn(Hg)), concentrated Hydrochloric acid (HCl)AlkaneAcidic, aqueous conditions, often with heating.
Wolff-Kishner ReductionHydrazine (H₂NNH₂), Potassium hydroxide (KOH)AlkaneBasic conditions in a high-boiling solvent (e.g., ethylene (B1197577) glycol), with heating.

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. For 3'-Methyl-3-(3-methylphenyl)propiophenone, this would lead to the formation of carboxylic acids. For instance, treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) or nitric acid could cleave the bond between the carbonyl carbon and the α-carbon, potentially yielding 3-methylbenzoic acid and 3-methylphenylacetic acid after subsequent oxidation steps.

The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), is another potential oxidative pathway. In unsymmetrical ketones, the migratory aptitude of the adjacent groups determines the product. For this propiophenone (B1677668) derivative, the group with the higher migratory aptitude (typically the more substituted or electron-rich group) would migrate.

A related synthetic route involves the oxidation of the corresponding secondary alcohol, 3'-methyl phenylpropanol, to produce 3'-methylpropiophenone (B1582660) using oxygen and a composite catalyst. google.com

The protons on the carbon atom alpha to the carbonyl group (the α-carbon) are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form a resonance-stabilized enolate intermediate. This enolate is a powerful nucleophile and can react with a variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the α-position.

Common transformations include:

Alkylation: Reaction with alkyl halides.

Aldol (B89426) Addition/Condensation: Reaction with aldehydes or other ketones.

Halogenation: Reaction with halogens (e.g., Br₂) under acidic or basic conditions.

Alpha-Arylation: A particularly significant modern transformation is the palladium-catalyzed α-arylation of ketones. organic-chemistry.org This cross-coupling reaction allows for the direct formation of a bond between the α-carbon of the ketone and an aryl group, typically from an aryl halide or triflate. organic-chemistry.org The reaction generally employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For this compound, this reaction could introduce a new, substituted aryl ring at the α-position, leading to complex 1,2,2-triarylethanone structures. organic-chemistry.org The choice of ligand is often crucial for achieving high yields. organic-chemistry.org While much of the research has focused on aryl chlorides and bromides, methods for various substrates have been developed. nih.govresearchgate.net

α-Functionalization TypeBaseElectrophileProduct Type
AlkylationLDA, NaH, K₂CO₃Alkyl Halide (R-X)α-Alkylated Ketone
HalogenationNaOH (basic) or H₃O⁺ (acidic)Br₂, Cl₂α-Halogenated Ketone
α-ArylationNaOt-Bu, K₃PO₄, LiN(SiMe₃)₂Aryl Halide (Ar-X) + Pd Catalyst/Ligandα-Arylated Ketone

Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl Moieties

The two phenyl rings of the molecule are subject to aromatic substitution reactions, though their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): This is a fundamental reaction for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The outcome is governed by the directing effects of the substituents on each ring.

Ring 1 (attached to the carbonyl): This ring has a methyl group and a propionyl group. The propionyl group (-C(O)CH(CH₃)Ph-CH₃) is electron-withdrawing due to the carbonyl and acts as a deactivating, meta-directing group. The methyl group is electron-donating and is an activating, ortho, para-directing group. In this case, the positions ortho to the methyl group and meta to the propionyl group are the most likely sites for electrophilic attack.

Ring 2 (the β-phenyl group): This ring has a methyl group and an alkyl substituent. Both are electron-donating, activating groups that direct incoming electrophiles to the ortho and para positions. Steric hindrance from the main molecular chain may favor substitution at the position para to the alkyl chain.

Common EAS reactions include nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS): This reaction is much less common than EAS and requires specific conditions. wikipedia.orgmasterorganicchemistry.com The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). youtube.comlibretexts.org Since this compound lacks these features, it is not expected to undergo NAS under typical conditions.

Rearrangement and Isomerization Chemistry

Aryl alkyl ketones can undergo several types of rearrangement reactions, often under photochemical or strongly acidic/basic conditions.

Photochemical Rearrangements: Upon absorption of UV light, the carbonyl group can be excited to a higher energy state. This can initiate Norrish Type I or Type II reactions. A Norrish Type I reaction would involve cleavage of the bond between the carbonyl carbon and the α-carbon, forming radical intermediates. A Norrish Type II reaction, if a γ-hydrogen is available and accessible, involves intramolecular hydrogen abstraction, which is not possible for this specific molecule in its ground state conformation.

Acid-Catalyzed Rearrangements: Under strong acid conditions, protonation of the carbonyl oxygen can facilitate rearrangements of the alkyl chain, potentially leading to isomerization if carbocation intermediates are formed.

Willgerodt-Kindler Reaction: This reaction is specific to aryl alkyl ketones and involves heating with sulfur and an amine (like morpholine). It results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and the formation of a thioamide, which can then be hydrolyzed to a carboxylic acid. This would be a potential, albeit harsh, transformation for this molecule.

Electrochemistry of Aromatic Ketones

The electrochemistry of aromatic ketones has been studied extensively. publish.csiro.au Cathodic reductions are a significant aspect of their chemical behavior. publish.csiro.au Under aprotic conditions, such as in dimethylformamide (DMF), aromatic ketones typically undergo two reversible one-electron reduction steps. publish.csiro.au The first step forms a radical anion, and the second forms a dianion.

The presence of proton donors, such as benzoic acid, significantly modifies the reduction mechanism. publish.csiro.au A new cathodic wave, or "pre-wave," often appears at a more positive potential. publish.csiro.au This is attributed to the reduction of a hydrogen-bonded adduct formed between the ketone's carbonyl group and the acid. publish.csiro.au The basicity of the carbonyl group influences this interaction; however, studies have shown that less basic ketones can lead to a greater separation between the original and pre-wave potentials, a phenomenon related to adduct formation within the electrode's double layer. publish.csiro.au

Recent developments in organic electrochemistry have utilized these principles for synthetic applications, such as the reductive deoxygenative coupling of aromatic ketones to form new C-C bonds. acs.orgresearchgate.net These methods provide a powerful and sustainable alternative to traditional chemical reductants for activating the carbonyl group. acs.orgorganic-chemistry.org

ConditionObserved ProcessIntermediate(s)
Aprotic Solvent (e.g., DMF)Two one-electron reductionsRadical Anion, Dianion
Aprotic Solvent + Proton Donor (e.g., Benzoic Acid)Formation of a pre-wave at more positive potentialHydrogen-bonded adduct, Radical Anion
Preparative ElectroreductionDeoxygenative coupling, reduction to alcohol or pinacolRadical Anion

Electrocarboxylation Reactions and Mechanisms

The electrocarboxylation of aromatic ketones, such as this compound, represents a valuable method for the fixation of carbon dioxide to generate α-hydroxy carboxylic acids. researchgate.net This process is typically initiated by the electrochemical reduction of the ketone's carbonyl group.

The generally accepted mechanism for the electrocarboxylation of aromatic ketones begins with a one-electron reduction of the substrate at the cathode to form a radical anion. researchgate.net In the presence of carbon dioxide, this highly reactive radical anion can then undergo a nucleophilic attack on the CO2 molecule.

Two primary mechanisms, the ECE (Electron transfer-Chemical reaction-Electron transfer) and the DISP1 (Dispensing) mechanisms, or a combination thereof, are often proposed for the electrocarboxylation of aromatic ketones. researchgate.net

ECE Mechanism: In this pathway, the initially formed radical anion reacts with CO2 to form a carboxylated radical. This radical is then reduced further in a second electron transfer step to yield the final carboxylate product after protonation.

DISP1 Mechanism: This mechanism involves a disproportionation reaction of the radical anion to form a dianion and the neutral starting ketone. The highly nucleophilic dianion then rapidly reacts with CO2.

The prevailing mechanism can be influenced by various factors, including the solvent, electrolyte, and the specific structure of the ketone. For instance, studies on substituted benzophenones have shown that the reaction kinetics can be significantly affected by the polarity of the solvent. researchgate.net

The presence of methyl groups on both phenyl rings of this compound is expected to influence its electronic properties and, consequently, its electrochemical behavior. Electron-donating groups like methyl can affect the reduction potential of the ketone and the stability of the resulting radical anion, thereby influencing the rate and efficiency of the electrocarboxylation reaction.

Parameter Influence on Electrocarboxylation Rationale
Substituent Effects Electron-donating groups can decrease the rate of carboxylation.Based on studies of benzophenones, electron-donating substituents can affect the electronic properties of the radical anion. scite.ai
Solvent Polarity Lower polarity solvents can lead to slower reaction kinetics.The rate of radical anion/CO2 coupling has been observed to be significantly lower in less polar ionic liquids compared to DMF. researchgate.net
Cathode Material Can play a significant role in the efficiency of the reaction.Different materials can influence the kinetics of electron transfer. Stainless steel and nickel have been shown to be effective alternatives to more toxic or expensive materials. scite.ai

Electrochemical Activation Processes

Electrochemical activation of this compound is not limited to carboxylation. The initial step in its electrochemical reduction is the formation of a radical anion, a key reactive intermediate that can participate in various subsequent chemical reactions.

The electrochemical behavior of aromatic ketones can be studied using techniques like cyclic voltammetry. In the absence of a trapping agent like CO2, the reduction of an aromatic ketone may show reversible or quasi-reversible behavior, corresponding to the formation of a stable radical anion. researchgate.net The stability of this radical anion is a crucial factor in determining the subsequent reaction pathways.

Upon formation, the radical anion of this compound can undergo several potential reactions:

Dimerization: Two radical anions can couple to form a pinacol, a common reaction pathway for electrochemically generated ketyl radicals.

Protonation: In the presence of a proton source, the radical anion can be protonated to form a radical, which can then be further reduced to an alcohol.

Further Reduction: The radical anion can accept a second electron to form a dianion, which is a much stronger nucleophile and base.

The specific outcome of the electrochemical activation is highly dependent on the reaction conditions, as summarized in the table below.

Reaction Condition Potential Product(s) Underlying Process
Presence of CO2α-hydroxy carboxylic acidNucleophilic attack of the radical anion on CO2. researchgate.net
Aprotic conditions, no trapping agentPinacol (dimer)Dimerization of two radical anions.
Presence of a proton sourceAlcoholProtonation of the radical anion followed by further reduction.
Highly negative potentialProducts from dianion reactionsFormation of a dianion by a second electron transfer.

The study of the electrochemical activation of this compound provides fundamental insights into the reactivity of aromatic ketones and opens avenues for the electrosynthesis of various valuable organic compounds.

Computational and Theoretical Chemistry of 3 Methyl 3 3 Methylphenyl Propiophenone

Quantum Chemical Investigations of Electronic Structure and Energetics

Currently, there are no published studies detailing the quantum chemical properties of 3'-Methyl-3-(3-methylphenyl)propiophenone. Future research in this area would likely involve:

Reaction Pathway Elucidation and Mechanistic Modeling

The synthesis of related propiophenones has been described, but the specific reaction mechanisms involving this compound have not been computationally modeled. Future research could focus on:

Conformational Analysis and Molecular Dynamics Studies

The conformational landscape of this compound is another area ripe for investigation. The presence of multiple rotatable bonds suggests a complex potential energy surface. Molecular dynamics simulations could be utilized to explore the different stable conformations of the molecule and the energetic barriers between them. This would provide insight into how the molecule's shape influences its physical and chemical properties.

Lack of Publicly Available Research Data Precludes Article Generation

Despite a comprehensive search of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) studies for the chemical compound This compound were found. As a result, it is not possible to generate an article on the "" with a focus on "Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Property Relationships" as requested.

The explicit instructions to focus solely on this specific compound and to include detailed research findings and data tables from diverse sources cannot be fulfilled due to the apparent absence of such research in the public domain.

Searches for the compound by its name and its CAS number (898790-33-5) did not yield any published QSAR models, molecular descriptor calculations, or theoretical studies relating its chemical structure to its properties in a quantitative manner. While information on related compounds, such as propiophenone (B1677668) and its derivatives, and general principles of QSAR are available, the strict adherence to the specified subject matter prevents the inclusion of this information.

Therefore, without the foundational research data, the generation of a scientifically accurate and informative article as outlined in the user's request is not feasible.

Emerging Research Frontiers and Future Perspectives

Innovations in Catalytic Methods for Selective Transformations

The development of novel catalytic systems is paramount for achieving highly selective and efficient transformations of the propiophenone (B1677668) scaffold. Current research is exploring a range of catalytic strategies, from metal-based and organocatalytic to biocatalytic and photocatalytic methods, to control reactivity at specific sites within the molecule.

One significant area of advancement is in enantioselective catalysis , which is crucial for the synthesis of chiral molecules with specific biological activities. For instance, the enantioselective hydrosilylation of propiophenone has been achieved using a simple combination of a cationic iridium complex and a chiral azolium salt. researchgate.net This method avoids the need for pre-synthesized metal-N-heterocyclic carbene (NHC) complexes and demonstrates high enantioselectivity. researchgate.net Similarly, a catalytic, enantioselective α-sulfenylation of silyl (B83357) enol ethers derived from ketones like propiophenone has been developed using chiral Lewis bases. acs.org This reaction introduces a sulfur functional group at the α-position with high stereocontrol. acs.org

Biocatalysis is also emerging as a powerful tool for the selective transformation of propiophenone derivatives. The use of whole-cell biocatalysts, such as new yeast strains like Candida tropicalis, has been shown to effectively reduce acetophenone (B1666503) and its analogues to the corresponding (S)-aryl ethanols with high yields and excellent enantioselectivity. nih.govnih.gov This approach offers a green and sustainable alternative to traditional chemical reductants. nih.govresearchgate.net

Photocatalysis is another rapidly developing field, offering mild and efficient methods for C-H functionalization. Green-light-mediated α-arylation of unactivated ketones with aryl halides has been reported, providing a metal-free approach to forming C(sp²)–C(sp³) bonds. chemrxiv.orgresearchgate.net This method is characterized by its operational simplicity and broad functional group tolerance, making it a potentially practical approach for industrial applications. researchgate.net The use of photocatalysts like 4CzIPN (1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene) has also enabled a variety of reactions, including acylations and cyclizations under mild conditions. rsc.org

Table 1: Examples of Innovative Catalytic Methods for Propiophenone Transformations
Catalytic MethodTransformationCatalyst/SystemKey Advantages
Enantioselective HydrosilylationReduction of ketone to chiral alcoholCationic Iridium Complex / Chiral Azolium SaltHigh enantioselectivity, avoids pre-synthesis of complex catalysts. researchgate.net
Enantioselective α-SulfenylationIntroduction of a sulfur group at the α-positionChiral Lewis Bases (e.g., selenophosphoramides)High stereocontrol for C-S bond formation. acs.org
Biocatalytic ReductionReduction of ketone to chiral alcoholYeast cells (e.g., Candida tropicalis)Green, sustainable, high enantioselectivity. nih.gov
Photocatalytic α-ArylationFormation of a C-C bond at the α-positionOrganic dyes (metal-free) under visible lightMild reaction conditions, broad substrate scope. researchgate.net

Integration of Flow Chemistry and Automation in Propiophenone Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automation to improve the efficiency, safety, and reproducibility of chemical syntheses. These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.net

The synthesis of propiophenone derivatives is well-suited for translation to continuous flow processes. For example, a multi-step continuous flow synthesis of 3-methoxypropiophenone has been successfully developed. researchgate.net This process often involves the use of microreactors, which allow for rapid optimization of reaction conditions and can be readily scaled up by numbering up the reactors. The integration of in-line analytical techniques, such as HPLC and NMR, allows for real-time monitoring and optimization of the reaction, leading to higher yields and purity. researchgate.net

Automation is a key component of modern flow chemistry platforms. researchgate.net Automated systems can perform entire synthesis workflows, from reagent preparation and reaction execution to product purification and analysis. mit.edu This not only increases throughput but also reduces the potential for human error. researchgate.net The combination of flow chemistry with artificial intelligence and machine learning algorithms is enabling the development of self-optimizing synthetic platforms that can autonomously explore reaction conditions to find the optimal parameters for a given transformation. researchgate.netrsc.org

Table 2: Advantages of Flow Chemistry and Automation in Propiophenone Synthesis
FeatureAdvantage in Propiophenone Synthesis
Enhanced Heat and Mass TransferImproved reaction rates and selectivity, better control over exothermic reactions. researchgate.net
Precise Control of ParametersFine-tuning of temperature, pressure, and residence time for optimal yield and purity. researchgate.net
Increased SafetySmall reaction volumes minimize the risk associated with hazardous reagents and intermediates. researchgate.net
Automation and High-Throughput ScreeningRapid optimization of reaction conditions and efficient synthesis of compound libraries. researchgate.net
ScalabilitySeamless transition from laboratory-scale synthesis to industrial production. researchgate.net

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the prediction of reaction outcomes. nih.gov For the propiophenone framework, advanced computational approaches, such as Density Functional Theory (DFT) and machine learning, are being employed to guide experimental work and accelerate the discovery of new reactions and catalysts. nih.govresearchgate.net

Density Functional Theory (DFT) is widely used to model reaction pathways, calculate transition state energies, and elucidate the electronic structure of reactants, intermediates, and products. researchgate.netrsc.orgrsc.org These calculations can help chemists understand the factors that control the selectivity of a reaction and design more efficient catalysts. mdpi.comnih.gov For example, DFT studies can be used to investigate the mechanism of the phosphine-catalyzed ring-opening reaction of cyclopropyl (B3062369) ketones, providing insights into the origin of chemoselectivity. rsc.org

Machine learning (ML) is another powerful computational tool that is being increasingly applied to chemical synthesis. rjptonline.org ML models can be trained on large datasets of known reactions to predict the outcome of new reactions, including the major product and potential byproducts. nih.govresearchgate.net These predictive models can help chemists to prioritize experiments and avoid unproductive reaction pathways. researchgate.netnih.gov For synthesis planning, ML algorithms can suggest retrosynthetic routes to complex molecules, including those with a propiophenone core. rjptonline.org The integration of ML with automated synthesis platforms is leading to the development of "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. researchgate.net

Exploration of New Chemical Transformations for the Propiophenone Framework

Beyond the optimization of existing synthetic methods, a significant research effort is dedicated to the discovery of novel chemical transformations that can expand the synthetic utility of the propiophenone framework. This exploration is leading to the development of new strategies for the construction of complex molecular architectures from simple propiophenone-based starting materials.

One recent innovation is the development of a one-pot method for the conversion of aromatic ketones into aromatic esters. mdpi.com This transformation, which proceeds through a sequential Claisen and retro-Claisen reaction, significantly broadens the applications of aromatic ketones in cross-coupling reactions. mdpi.com This new method allows for the efficient synthesis of a wide variety of valuable aromatic compounds from readily available propiophenone derivatives. mdpi.com

The inherent reactivity of the aryl ketone moiety is also being harnessed in novel photocatalytic transformations . The photoexcited states of aryl ketones can participate in a range of reactions, including Paternò–Büchi and photoenolization/Diels–Alder processes. thieme-connect.com These reactions provide access to unique and complex molecular scaffolds that would be difficult to synthesize using traditional ground-state chemistry. thieme-connect.com

Furthermore, radical cyclization reactions of alkynyl aryl ketones are being explored as a means to construct heterocyclic ring systems. For example, the reaction of alkynyl aryl ketones with diorganyl diselenides, promoted by an oxidizing agent, can lead to the formation of 3-seleno-substituted thiochromones and chromones. rsc.org This method allows for the simultaneous construction and functionalization of these important heterocyclic frameworks. rsc.org The exploration of such novel reactivity patterns is crucial for expanding the chemical space accessible from the propiophenone scaffold and for the discovery of new molecules with interesting biological or material properties.

Retrosynthesis Analysis

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